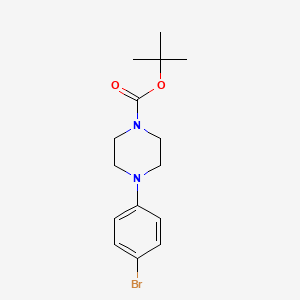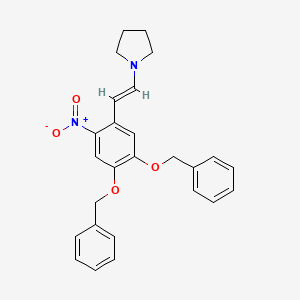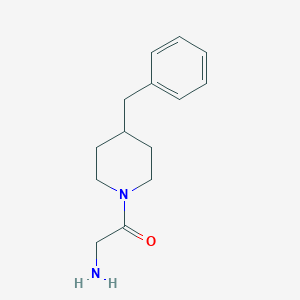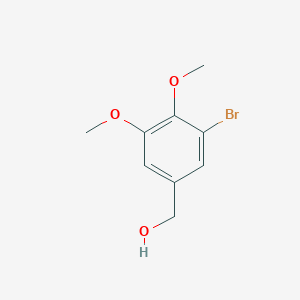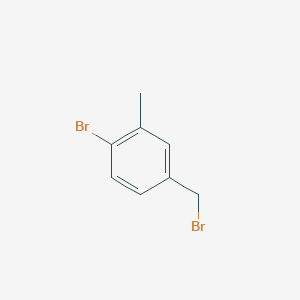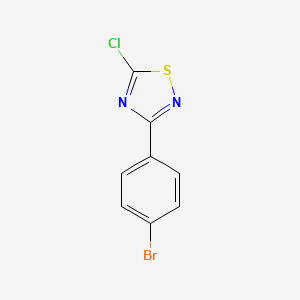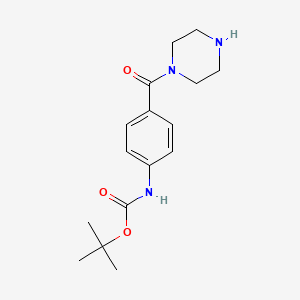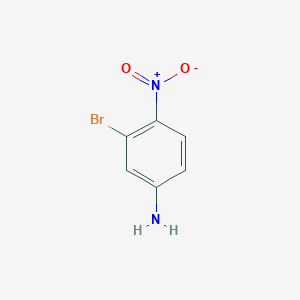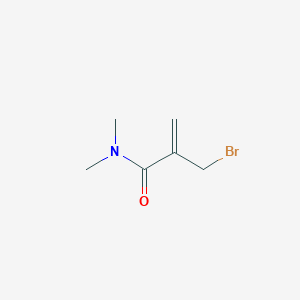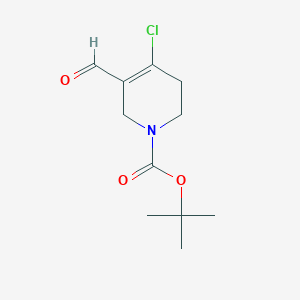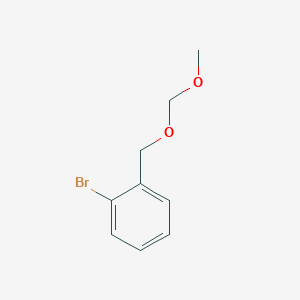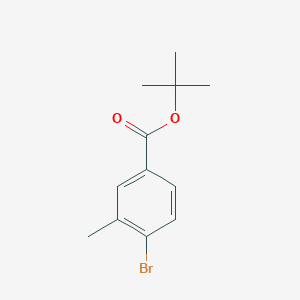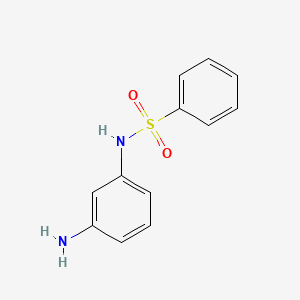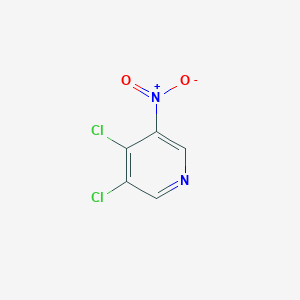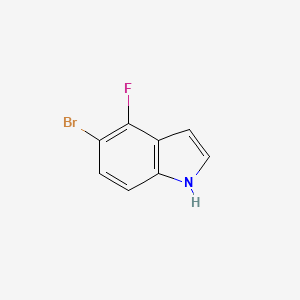
5-ブロモ-4-フルオロ-1H-インドール
説明
5-Bromo-4-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of a fused benzene and pyrrole ring, with bromine and fluorine substituents at the 5th and 4th positions, respectively. This unique substitution pattern imparts distinct chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
科学的研究の応用
5-Bromo-4-fluoro-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
5-Bromo-4-fluoro-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
The biochemical pathways affected by 5-bromo-4-fluoro-1H-indole are likely to be diverse, given the broad range of biological activities associated with indole derivatives . The compound may influence pathways related to the aforementioned biological activities, leading to downstream effects such as the inhibition of viral replication or the modulation of inflammatory responses .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 5-bromo-4-fluoro-1H-indole’s action would depend on its specific targets and the nature of its interaction with these targets. For example, if the compound acts as an inhibitor of a particular enzyme, the result might be a decrease in the production of a specific metabolite .
Action Environment
The action, efficacy, and stability of 5-bromo-4-fluoro-1H-indole can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells .
生化学分析
Biochemical Properties
5-bromo-4-fluoro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, halogenated indole derivatives, including 5-bromo-4-fluoro-1H-indole, have been shown to inhibit the formation of biofilms by bacteria such as Escherichia coli and Staphylococcus aureus . This inhibition is primarily due to the compound’s ability to interfere with quorum sensing pathways, which are essential for biofilm formation and maintenance.
Cellular Effects
5-bromo-4-fluoro-1H-indole exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in stress responses and metabolic pathways, leading to altered cellular functions . Additionally, 5-bromo-4-fluoro-1H-indole has been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Molecular Mechanism
The molecular mechanism of action of 5-bromo-4-fluoro-1H-indole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 5-bromo-4-fluoro-1H-indole has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, the compound can modulate the activity of transcription factors, resulting in changes in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-4-fluoro-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-bromo-4-fluoro-1H-indole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-bromo-4-fluoro-1H-indole vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 5-bromo-4-fluoro-1H-indole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
5-bromo-4-fluoro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-bromo-4-fluoro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . This localization is crucial for its biological activity, as it allows 5-bromo-4-fluoro-1H-indole to interact with its target biomolecules effectively .
Subcellular Localization
The subcellular localization of 5-bromo-4-fluoro-1H-indole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-bromo-4-fluoro-1H-indole has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination of 4-fluoroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-4-fluoro-1H-indole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
5-Bromo-4-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions. Common electrophiles include halogens, nitro groups, and sulfonyl groups.
Nucleophilic Substitution: The bromine and fluorine substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized to form indole-2,3-diones or reduced to form indolines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are utilized.
Major Products
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated indoles.
Nucleophilic Substitution: Products include substituted indoles with various functional groups.
Oxidation and Reduction: Products include indole-2,3-diones and indolines.
類似化合物との比較
Similar Compounds
5-Bromo-1H-indole: Lacks the fluorine substituent, leading to different chemical and biological properties.
4-Fluoro-1H-indole: Lacks the bromine substituent, affecting its reactivity and applications.
5-Chloro-4-fluoro-1H-indole: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
5-Bromo-4-fluoro-1H-indole is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
5-bromo-4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGNVOLKFFCMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467974 | |
| Record name | 5-bromo-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344790-96-1 | |
| Record name | 5-bromo-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


